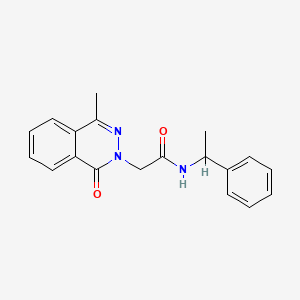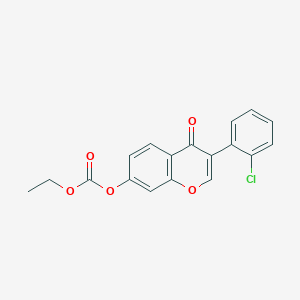
2-(2-ethylphenoxy)-N-1,3-thiazol-2-ylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1. Introduction 2-(2-ethylphenoxy)-N-1,3-thiazol-2-ylacetamide belongs to a class of compounds that include various heterocycles such as thiazole and acetamide. These compounds are of interest due to their diverse chemical and biological properties.
2. Synthesis Analysis The synthesis of similar compounds often involves multi-step reaction sequences. For instance, Karabasanagouda et al. (2008) synthesized a series of 2-{[4-(alkylthio)phenoxy]methyl}-4-substituted-1,3-thiazoles through multi-step reactions starting from ethyl [4-(alkylthio)phenoxy]acetates (Karabasanagouda et al., 2008). Similarly, Liao et al. (2017) synthesized 2-substituted phenoxy-N-(4-substituted phenyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-yl)acetamide derivatives, starting from phenoxyacetyl chloride (Liao et al., 2017).
3. Molecular Structure Analysis The molecular structure of these compounds is characterized using various spectroscopic techniques. For example, Vinusha et al. (2015) used UV-visible, 1H, 13C-NMR, and MS techniques to characterize imino-4-methoxyphenol thiazole derived Schiff base ligands (Vinusha et al., 2015).
4. Chemical Reactions and Properties Compounds in this class participate in a variety of chemical reactions. The reactivity often includes cyclization and condensation reactions, as demonstrated by Yıldız et al. (2010) in their synthesis of Schiff bases (Yıldız et al., 2010).
5. Physical Properties Analysis These compounds typically exhibit varied physical properties, which can be influenced by their molecular structure. For instance, Gabriele et al. (2007) reported on the synthesis of 2-benzofuran-2-ylacetamides, indicating the influence of different substituents on the physical properties of the resultant compounds (Gabriele et al., 2007).
6. Chemical Properties Analysis The chemical properties, such as reactivity and stability, are often evaluated through various reactions and analyses. For example, the study by Wardkhan et al. (2008) on thiazoles and their fused derivatives highlights the chemical reactivity and potential antimicrobial activities of these compounds (Wardkhan et al., 2008).
Aplicaciones Científicas De Investigación
Glutaminase Inhibition for Cancer Therapy
Research has identified bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, related to the chemical structure of 2-(2-ethylphenoxy)-N-1,3-thiazol-2-ylacetamide, as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). These inhibitors demonstrate potential in cancer therapy by attenuating the growth of lymphoma B cells in vitro and in mouse xenograft models, suggesting a pathway for the development of more effective GLS inhibitors with improved drug-like properties (Shukla et al., 2012).
Antimicrobial Activities
The reactivity of thiazole derivatives towards various reagents has led to the synthesis of compounds with significant antimicrobial activities. Specifically, these compounds have been tested against bacterial strains such as Escherichia coli and Xanthomonas citri, as well as against fungal strains like Aspergillus fumigatus, Rhizoctonia solani, and Fusarium oxysporum, showcasing the potential for new antimicrobial agents (Wardkhan et al., 2008).
Anticancer Properties
Novel diastereoselective benzothiazole β-lactam conjugates have been synthesized, demonstrating moderate antimicrobial activities and promising antimalarial properties. This indicates the potential for these compounds in medicinal applications, particularly in the development of new anticancer and antimalarial drugs (Alborz et al., 2018).
Catalytic Applications
The encapsulation of molybdenum(VI) complexes with thiazole-hydrazone ligands in zeolite Y has been shown to be an efficient and reusable catalyst for the oxidation of primary alcohols and hydrocarbons. This represents a significant advancement in the field of catalysis, offering a sustainable and efficient method for chemical transformations (Ghorbanloo & Maleki Alamooti, 2017).
Propiedades
IUPAC Name |
2-(2-ethylphenoxy)-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-2-10-5-3-4-6-11(10)17-9-12(16)15-13-14-7-8-18-13/h3-8H,2,9H2,1H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZLVACGZKFZOLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OCC(=O)NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-ethylphenoxy)-N-(1,3-thiazol-2-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-1,2,3,4-tetrahydroisoquinolin-4-ol](/img/structure/B5558136.png)
![N-[(3S*,4R*)-1-(3-chloro-4-fluorobenzoyl)-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5558140.png)

![8-phenylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5558149.png)

![3-[5-(2,5-dichlorophenyl)-2-furyl]-2-phenylacrylonitrile](/img/structure/B5558167.png)

![4-[4-(4-morpholinyl)-1-phthalazinyl]phenol](/img/structure/B5558187.png)

![N-[4-(1-piperidinylcarbonyl)benzyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5558192.png)
![3-({4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinyl}carbonyl)-2H-chromen-2-one](/img/structure/B5558200.png)
![4-[(2-tert-butyl-2-methyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]benzoic acid](/img/structure/B5558218.png)
![2-(3-methoxypropyl)-9-(3-phenyl-1,2,4-oxadiazol-5-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5558222.png)
![6-methyl-2-[(3-methylphenyl)amino]-4-pyrimidinecarboxylic acid](/img/structure/B5558227.png)